molecular formula C47H91N2O11PS B10857785 [(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B10857785
M. Wt: 923.3 g/mol
InChI Key: NQOQSWTZELMPDS-VZUYHUTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-SH, MW 2000 typically involves the conjugation of distearoylphosphatidylethanolamine (DSPE) with polyethylene glycol (PEG) and a thiol group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process . The reaction is usually carried out under inert conditions to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of DSPE-PEG-SH, MW 2000 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG-SH, MW 2000 undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield a variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of DSPE-PEG-SH, MW 2000 involves its ability to form lipid bilayers and encapsulate drugs. The thiol group reacts with maleimide to form a stable thioether linkage, which helps in the targeted delivery of drugs. The polyethylene glycol component increases the solubility and stability of the compound in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-PEG-SH, MW 2000 is unique due to its thiol group, which allows for specific reactions with maleimide to form covalent thioether linkages. This property makes it particularly useful in drug delivery systems where stable and targeted delivery is required .

Properties

Molecular Formula

C47H91N2O11PS

Molecular Weight

923.3 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C47H91N2O11PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t43-/m1/s1

InChI Key

NQOQSWTZELMPDS-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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